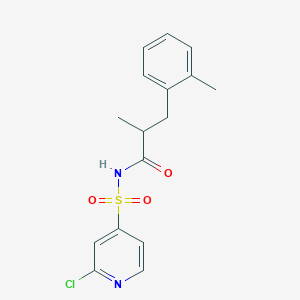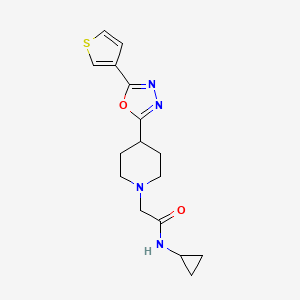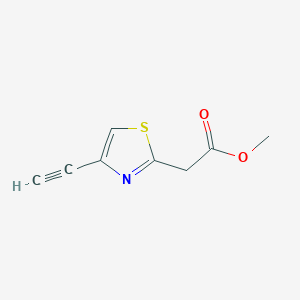![molecular formula C14H17N3O4S B2395504 2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate CAS No. 381731-72-2](/img/structure/B2395504.png)
2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate typically involves the condensation of 2-aminothiophene derivatives with appropriate aldehydes or ketones, followed by cyclization and functionalization steps. One common method includes the reaction of 2-aminothiophene with 2-chloro-4,6-dimethylpyrimidine in the presence of a base, such as potassium carbonate, under reflux conditions . The resulting intermediate is then treated with piperidine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s lipophilicity allows it to diffuse easily into cells, where it can inhibit enzyme activity or modulate receptor function . This interaction can disrupt cellular processes, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidine derivatives: Known for their anticancer and antiviral properties.
Pyrazolo[3,4-d]pyrimidine derivatives: Investigated for their potential as kinase inhibitors.
Uniqueness
2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it a valuable scaffold for the development of new therapeutic agents and materials.
属性
IUPAC Name |
2-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S.C2H2O4/c1-9-13-11(15-6-3-2-4-7-15)10-5-8-16-12(10)14-9;3-1(4)2(5)6/h5,8H,2-4,6-7H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJWTMRPPLYORZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=CSC2=N1)N3CCCCC3.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2395423.png)


![2-{[1-(4-Methylthiophene-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2395426.png)
![(2-Phenylthiazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2395427.png)



![5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid](/img/structure/B2395431.png)

![1-(3-Methoxyphenyl)-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2395437.png)


